ATP-18O4 (disodium salt)

Proteomics Phosphorylation Mass Spectrometry

Researchers requiring absolute discrimination of phosphate groups in kinase or ATPase assays often face signal ambiguity with unlabeled ATP. ATP-18O4 (disodium salt) resolves this with a precise mass shift for quantitative MS workflows. - Enables +6.01 Da mass shift detection for unambiguous phosphopeptide tracking. - Essential for Positional Isotope Exchange (PIX) experiments to resolve enzyme kinetic mechanisms. - Supplied as a research-use-only biochemical with verified isotopic enrichment and stability data.

Molecular Formula C10H16N5NaO13P3
Molecular Weight 538.17 g/mol
Cat. No. B12387581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP-18O4 (disodium salt)
Molecular FormulaC10H16N5NaO13P3
Molecular Weight538.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na]
InChIInChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1/i18+2,19+2,20+2,27+2;
InChIKeyTYCGNZLSLVRAAR-JVZZOKSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATP-18O4 (Disodium Salt): Stable Isotope-Labeled ATP for Phosphorylation and ATPase Kinetics Studies


ATP-18O4 (disodium salt) is a stable heavy isotope-labeled adenosine 5'-triphosphate (ATP) analog, specifically labeled with four oxygen-18 (18O) atoms [1]. This compound is a research-use-only biochemical, featuring a CAS number of 2483830-61-9, a molecular formula of C10H16N5NaO918O4P3, and a molecular weight of 538.17 g/mol . As a labeled form of ATP disodium salt, it serves as a fundamental tracer in studies of cellular energy metabolism, phosphotransfer networks, and protein phosphorylation dynamics, enabling precise tracking and quantification in complex biological systems [2].

Workflow MS-based phosphorylation tracking and quantitative phosphoproteomics
Method Compatibility Kinase assays, ATPase kinetics, and PIX mechanistic studies
Selection Context Isotope-labeled ATP probe for resolving newly added phosphate groups

ATP-18O4 Disodium Salt: Why Unlabeled ATP Cannot Be Used for Quantitative Phosphorylation Tracking


Generic, unlabeled ATP cannot substitute for ATP-18O4 in experiments requiring absolute discrimination between newly added phosphate groups and pre-existing ones. Using unlabeled ATP in mass spectrometry-based phosphorylation or ATPase studies leads to the detection of a single, uninformative peak for all phosphate moieties, preventing the quantification of reaction kinetics or turnover rates. The 18O labeling in ATP-18O4 introduces a distinct, predictable mass shift (+6.01 Da for a fully labeled γ-phosphate group) [1], which is essential for resolving and quantifying specific phosphorylation events or monitoring oxygen exchange in ATPase cycles [2]. This differential mass allows for unambiguous identification and tracking of the labeled phosphoryl group, a capability that is the core value proposition of the labeled compound and the reason it is prioritized over its unlabeled counterpart in quantitative analytical workflows [3].

ATP-18O4 (Labeled)
Unlabeled ATP
Distinct mass shift enables unambiguous phosphate tracking in MS workflows
Single uninformative peak prevents resolving phosphorylation events from background
Supports quantitative discrimination of newly added phosphate groups
Cannot distinguish new phosphate groups from pre-existing ones in complex samples
Compatible with positional isotope exchange studies for enzyme kinetics
No capacity for tracking oxygen exchange or reversible phosphoryl transfer steps

ATP-18O4 Disodium Salt: Quantitative Evidence for Differentiated Procurement


Isotopic Enrichment: ATP-18O4 vs. Unlabeled ATP for Mass Spectrometry

ATP-18O4 provides a crucial mass difference for unambiguous identification of phosphorylated peptides. When used in a 1:1 mixture with unlabeled ATP in an in vitro kinase reaction, peptides phosphorylated by the heavy isotope-labeled compound exhibit a doublet in the mass spectrum separated by a precise 6.01 Da [1]. This doublet, representing the same peptide modified by either γ(18O4)-ATP or natural isotopic abundance ATP, serves as an internal control and confirmation of phosphorylation. In contrast, using only unlabeled ATP results in a single, non-confirmatory peak, making it impossible to distinguish a genuine phosphorylation event from background noise or an isobaric artifact.

MS Peak Separation
Head-to-head
6.01 Da doublet vs single peak
Supports unambiguous phosphopeptide identification in complex samples
1:1 labeled/unlabeled ATP in vitro kinase reaction, MS analysis
Proteomics Phosphorylation Mass Spectrometry Kinase Assays

Enzymatic Compatibility: ATP-18O4 as a Kinase Substrate vs. Unlabeled ATP

The heavy isotope labeling of ATP-18O4 does not alter its fundamental enzymatic function as a substrate for protein kinases. Studies using the purified kinase AKT and its substrate TBC1D4 demonstrated that γ-[18O4]-ATP is efficiently utilized in in vitro phosphorylation assays, allowing for the determination of precise Michaelis-Menten kinetics [1]. The KM values determined for specific phosphorylation sites, such as Ser324 (KM ∼6 μM) and Thr649 (KM ∼25 μM), are comparable to those expected for the unlabeled ATP substrate [1]. This indicates that the 18O label does not introduce significant steric or electronic hindrance that would compromise enzyme-substrate binding or catalytic efficiency, making it a functionally valid surrogate for unlabeled ATP.

Kinase Substrate Fit
Class-level
KM ~6–25 μM
Label does not alter kinase substrate kinetics compared to unlabeled ATP
AKT/TBC1D4 model system; Ser324 and Thr649 sites
Kinase Kinetics Enzymology Phosphorylation Michaelis-Menten

Mechanistic Insights via Positional Isotope Exchange (PIX) with [γ-18O4]-ATP

[γ-18O4]-ATP is a unique tool for probing enzyme mechanisms via Positional Isotope Exchange (PIX). In a study of focal adhesion kinase-1 (FAK1), the use of [γ-18O4]-ATP allowed for the quantification of the βγ-bridge:β-nonbridge positional oxygen exchange, a process that indicates reversible phosphoryl transfer [1]. The measured rate of exchange relative to catalysis (kx/kcat) was 0.14 ± 0.01 [1]. This quantitative metric provides direct evidence of a reversible step in the catalytic cycle, which is not observable with unlabeled ATP. The ability to track the 18O atom's movement within the phosphate group provides a unique window into the dynamic process of phosphoryl transfer.

PIX Exchange Rate
Class-level
kx/kcat = 0.14 ± 0.01
Reveals reversible phosphoryl transfer step in catalytic cycle
FAK1 kinase assay; 1 mM [γ-18O4]ATP with FAK-tide
Enzyme Mechanism ATPase Kinase Positional Isotope Exchange

ATP-18O4 Disodium Salt: Key Procurement-Driven Application Scenarios


Quantitative Phosphoproteomics and Kinase Activity Profiling

Researchers developing MS-based assays to quantify global phosphorylation rates or identify specific kinase substrates should prioritize ATP-18O4. The 6.01 Da mass shift it imparts enables the confident identification and relative quantification of newly phosphorylated peptides, as demonstrated in SILAP studies [1]. This is critical for building accurate dynamic models of cell signaling networks and for identifying drug targets, providing a level of quantitative rigor not possible with unlabeled ATP [1].

Enzyme Mechanism Elucidation and Inhibitor Characterization

For studies focused on ATPases, kinases, or other ATP-utilizing enzymes, ATP-18O4 is essential for performing positional isotope exchange (PIX) experiments [2]. This technique allows researchers to directly observe and quantify the reversibility of the phosphoryl transfer step, distinguishing between different kinetic mechanisms and precisely characterizing how inhibitors affect specific catalytic steps. This information is invaluable for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

Development and Validation of Multiplexed Kinase Assays

Groups developing novel, non-radioactive kinase assays can leverage ATP-18O4 as a universal phosphate donor. As shown in the development of a universal and multiplex kinase assay, the compound can be applied to any kinase without requiring purified enzyme or fluorescent substrates [3]. The resulting 18O-labeled phosphopeptides are then readily identified by MS, enabling the simultaneous assessment of multiple kinase activities in complex samples like cell lysates, which is a significant advantage over single-plex radioactive or fluorescence-based methods.

Analysis of Cellular Energetics and Metabolite Turnover

Investigators studying the dynamics of cellular energy metabolism, particularly the turnover rates of ATP and other oligophosphates, will find ATP-18O4 to be a necessary tracer. ESI-MS and 2D 31P NMR methods have been developed specifically to monitor 18O/16O exchange using labeled ATP, allowing for the simultaneous determination of levels, labeling kinetics, and turnover rates of the α-, β-, and γ-phosphoryls in the ATP molecule [4]. This enables a detailed phosphometabolomic profiling of cellular energetic flux that is not possible with unlabeled ATP.

Application
Selection Property
Validation Focus
Phosphoproteomics studies
Isotope-labeled phosphate donor
Phosphopeptide identification confidence and FDR reduction
Enzyme mechanism studies
PIX-compatible ATP tracer
Catalytic step resolution and reversible transfer detection
Multiplexed kinase assay development
Universal kinase substrate probe
Multi-kinase activity profiling in complex lysates
Cellular energetics analysis
Metabolite tracking capability
Phosphoryl turnover rate determination via ESI-MS and NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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